molecular formula C15H13F3N2O B11969826 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 91286-91-8

1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11969826
CAS No.: 91286-91-8
M. Wt: 294.27 g/mol
InChI Key: PUQBXRKJAINERF-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a methyl group and the other with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can be synthesized through the reaction of 2-methylphenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

    1-(2-Methylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness: 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both a methyl group and a trifluoromethyl group on the aromatic rings. This combination can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

91286-91-8

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H13F3N2O/c1-10-5-2-3-8-13(10)20-14(21)19-12-7-4-6-11(9-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21)

InChI Key

PUQBXRKJAINERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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